6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol

Physicochemical property Purification Stability

This compound is the only viable choice when a 2‑hydroxymethyl (-CH₂OH) functional handle is required on the dioxino-benzimidazole scaffold. Analogues lacking this group cannot be directly substituted, as the primary alcohol enables esterification, etherification, or selective activation for electrophilic warheads. Its high crystallinity (mp 234‑235°C) and enhanced solubility support co‑crystallization and NMR studies. Secure the correct CAS 870544-33-5 to ensure synthetic versatility and valid SAR data.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 870544-33-5
Cat. No. B1422254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol
CAS870544-33-5
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C3C(=C2)N=C(N3)CO
InChIInChI=1S/C10H10N2O3/c13-5-10-11-6-3-8-9(4-7(6)12-10)15-2-1-14-8/h3-4,13H,1-2,5H2,(H,11,12)
InChIKeyIHQDIXOKMUPRPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol (CAS 870544-33-5) | Core Identity & Procurement Baseline


6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol (CAS 870544-33-5, C10H10N2O3, MW 206.2 g/mol) [1] is a heterocyclic building block characterized by a fused benzimidazole and 1,4-dioxane ring system bearing a 2‑hydroxymethyl substituent [2]. It is commercially available for research and development purposes from multiple specialty chemical suppliers at purities typically ≥97% .

Why Generic Substitution of 870544-33-5 Fails: Functional Group Specificity vs. Closest Analogs


Direct substitution with seemingly similar compounds such as 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole (CAS 343788-75-0) or 2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole (CAS 556020-32-7) [1] is not chemically equivalent. The target compound uniquely features a primary alcohol (-CH2OH) handle at the 2‑position of the imidazole ring. This specific functional group confers distinct physicochemical properties—including a higher melting point of 234‑235 °C (from methanol) [2]—and provides a reactive site for esterification, etherification, or oxidation that is absent in the unsubstituted or methyl analogs. Procurement of the precise CAS 870544-33-5 is therefore required for synthetic routes or biochemical studies where a 2‑hydroxymethyl group is mandatory for downstream functionalization.

Quantitative Differentiation of 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol: Evidence Dimensions


Thermal Stability: Melting Point vs. 2‑Unsubstituted Analog

The presence of the 2‑hydroxymethyl group in CAS 870544-33-5 elevates the melting point to 234‑235 °C (recrystallized from methanol) [1], representing a substantial thermal stability increase compared to the 2‑unsubstituted parent scaffold, 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole (CAS 343788-75-0), for which no melting point above 200 °C has been reported in comparable databases .

Physicochemical property Purification Stability

Functional Group Enablement: Reactive -CH2OH Handle vs. 2‑Methyl Analog

CAS 870544-33-5 incorporates a primary alcohol (-CH2OH) at the 2‑position, which provides a chemically reactive site absent in the closely related analog 2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole (CAS 556020-32-7) [1]. This functional group enables site‑specific derivatization via esterification, etherification, or oxidation, expanding synthetic utility beyond what is possible with the methyl‑substituted scaffold [2].

Synthetic utility Derivatization Chemical handle

Molecular Weight Differentiation vs. 2‑Sulfanyl Derivative Carbonic Anhydrase Probe

The target compound (MW 206.2) [1] is significantly smaller than the 2‑chloro‑5‑[(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylsulfanyl)acetyl]benzenesulfonamide derivative (MW ~ 470‑500) used in carbonic anhydrase II X‑ray crystallography studies (PDB 3M67) [2]. This lower molecular weight is advantageous for applications requiring minimal steric bulk, such as fragment‑based drug discovery or as a modular building block for parallel library synthesis.

Molecular weight Probe design Crystallography

Hydrogen Bond Donor/Acceptor Count Differentiation vs. Core Scaffold

CAS 870544-33-5 has two hydrogen bond donors and four hydrogen bond acceptors [1], whereas the unsubstituted parent 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole (C9H8N2O2) contains only one hydrogen bond donor (imidazole NH) and three acceptors . The additional donor and acceptor in the 2‑hydroxymethyl derivative enhance water solubility and enable more diverse intermolecular interactions, which are critical for binding to biological targets or forming stable crystal lattices for structural studies.

Pharmacophore Solubility Computational chemistry

Research and Industrial Applications of 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol (CAS 870544-33-5) Based on Quantitative Differentiation


Fragment‑Based Drug Discovery (FBDD) Library Construction

The compound's low molecular weight (206.2 g/mol) [1] and presence of a reactive primary alcohol handle [2] make it an ideal fragment for incorporation into screening libraries. It can serve as a core scaffold for hit elaboration via the -CH2OH group, enabling rapid synthesis of diverse analogs for structure‑activity relationship (SAR) studies.

Targeted Covalent Probe Development

The 2‑hydroxymethyl group of CAS 870544-33-5 can be selectively activated (e.g., via tosylation or mesylation) to introduce electrophilic warheads or affinity tags [1]. This enables the creation of covalent inhibitors or chemical probes for target identification and validation studies, leveraging the core scaffold's documented presence in bioactive tricyclic ethers [2].

Crystallography and Biophysical Assay Co‑ligand

The elevated melting point (234‑235 °C) [1] indicates favorable crystallinity, and the increased hydrogen bond donor/acceptor profile [2] enhances solubility. These properties make the compound suitable as a co‑crystallization ligand or NMR reference for mapping binding pockets of enzymes such as carbonic anhydrases, where related dioxino‑benzimidazole scaffolds have established binding modes [3].

Medicinal Chemistry Building Block for Gastrointestinal Agents

Patents covering [1,4]-dioxino[2,3-f]benzimidazoles describe potent inhibition of gastric acid secretion [1]. CAS 870544-33-5 provides a functionalized entry point into this chemical space for medicinal chemists seeking to optimize potency, selectivity, or pharmacokinetic properties beyond the disclosed unsubstituted or methyl‑substituted analogs [2].

Technical Documentation Hub

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